

# synthesis of 1,3-diethynylbenzene experimental procedure

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## Compound of Interest

Compound Name: 1,3-Diethynylbenzene

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## Synthesis of 1,3-Diethynylbenzene: A Technical Guide

This guide provides an in-depth overview of a common and reliable experimental procedure for the synthesis of **1,3-diethynylbenzene**, a crucial building block for advanced materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Organic Light-Emitting Diodes (OLEDs).[1] The primary method detailed is a two-step process involving a double Sonogashira coupling followed by a deprotection step. This approach is widely adaptable and provides a high yield of the target compound.

### Synthetic Strategy Overview

The synthesis commences with a palladium-catalyzed Sonogashira cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. To ensure selectivity and prevent unwanted side reactions like homocoupling, a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA) or triisopropylsilylacetylene (TIPS-acetylene), is typically used.[3][4] The starting aryl halide of choice is 1,3-diiodobenzene due to its higher reactivity compared to other dihalobenzenes.[2]

The resulting intermediate, 1,3-bis((trimethylsilyl)ethynyl)benzene, is then subjected to a deprotection step to remove the silyl groups, yielding the final product, **1,3-diethynylbenzene**. Various methods exist for this desilylation, including the use of fluoride ions or milder, catalytic approaches.[5][6]

## Experimental Protocols

### Step 1: Synthesis of 1,3-bis((trimethylsilyl)ethynyl)benzene via Sonogashira Coupling

This procedure outlines the double Sonogashira coupling of 1,3-diiodobenzene with trimethylsilylacetylene. The reaction is carried out under an inert atmosphere to prevent catalyst degradation and side reactions.<sup>[7]</sup>

#### Materials and Reagents:

- 1,3-Diiodobenzene ( $C_6H_4I_2$ )
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ( $PdCl_2(PPh_3)_2$ )
- Copper(I) iodide (CuI)
- Triethylamine (TEA) or Piperidine<sup>[3]</sup>
- Toluene or Tetrahydrofuran (THF), anhydrous
- Argon or Nitrogen gas

#### Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
- Add anhydrous toluene or THF to the flask, followed by the addition of triethylamine or piperidine as the base.
- Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.
- The reaction mixture is then heated to a specified temperature (typically between room temperature and reflux) and stirred for several hours until completion, which can be

monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then purified, typically by column chromatography on silica gel, to isolate the 1,3-bis((trimethylsilyl)ethynyl)benzene product.

## Step 2: Deprotection to Yield 1,3-Diethynylbenzene

This step involves the cleavage of the C-Si bonds to liberate the terminal alkyne functionalities. A mild and efficient method using catalytic iron(III) chloride in methanol is described below.[6]

Materials and Reagents:

- 1,3-bis((trimethylsilyl)ethynyl)benzene
- Iron(III) chloride ( $\text{FeCl}_3$ ) or Iron(III) chloride hexahydrate ( $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ )[6]
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Silica gel

Procedure:

- Dissolve the 1,3-bis((trimethylsilyl)ethynyl)benzene intermediate in methanol in a round-bottom flask.
- Add a catalytic amount of iron(III) chloride to the solution. The reaction is typically carried out at room temperature.[6]
- Stir the mixture and monitor the progress of the deprotection by TLC. The reaction is generally complete within a few minutes to a few hours, depending on the scale and substrate.[6]

- Once the reaction is complete, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate to remove the inorganic salts.
- The filtrate is collected and the solvent is removed by rotary evaporation.
- The resulting crude product can be further purified by column chromatography on silica gel to yield pure **1,3-diethynylbenzene**.

## Data Presentation

The following tables summarize typical quantitative data for the synthesis of **1,3-diethynylbenzene**.

Table 1: Reagents and Conditions for Sonogashira Coupling

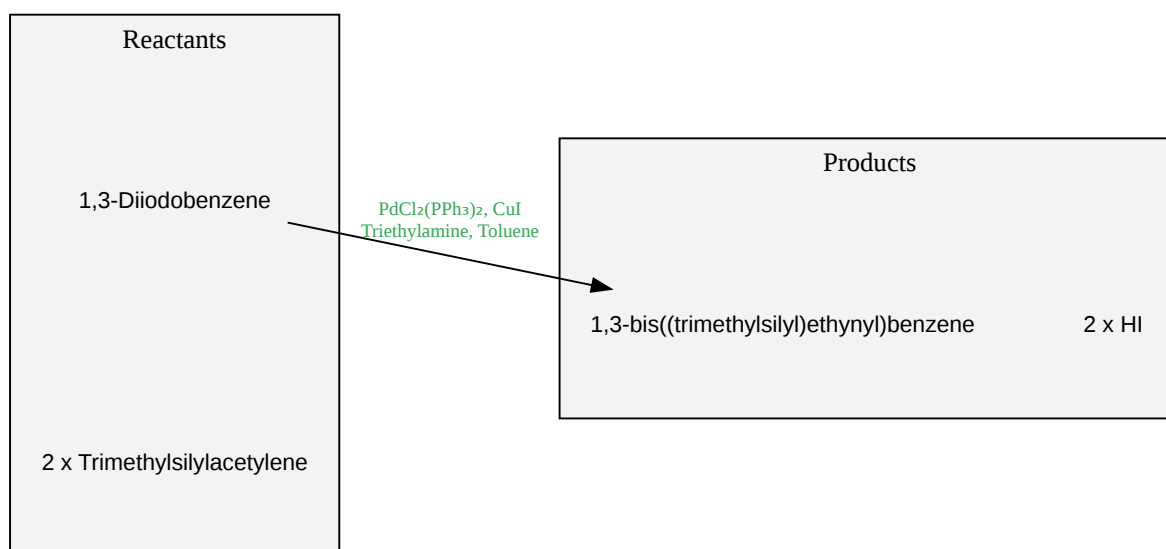
Reagent/Parameter	Molar Equiv. (relative to 1,3-diiodobenzene)	Typical Value/Condition
1,3-Diiodobenzene	1.0	-
Trimethylsilylacetylene	2.2 - 2.5	-
PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub>	0.02 - 0.05 (2-5 mol%)	-
Copper(I) Iodide (CuI)	0.01 - 0.10 (1-10 mol%)	-
Base (e.g., TEA)	2.0 - 4.0	-
Solvent	-	Toluene or THF
Temperature	-	25 - 80 °C
Reaction Time	-	4 - 24 hours
Yield	-	85 - 95%

Table 2: Reagents and Conditions for Silyl Group Deprotection

Reagent/Parameter	Molar Equiv. (relative to intermediate)	Typical Value/Condition
1,3-bis((trimethylsilyl)ethynyl)benzene	1.0	-
Iron(III) Chloride (FeCl <sub>3</sub> )	0.001 - 0.1 (0.1-10 mol%)	-
Solvent	-	Methanol
Temperature	-	Room Temperature (~23 °C)[6]
Reaction Time	-	10 minutes - 2 hours[6]
Yield	-	>90%

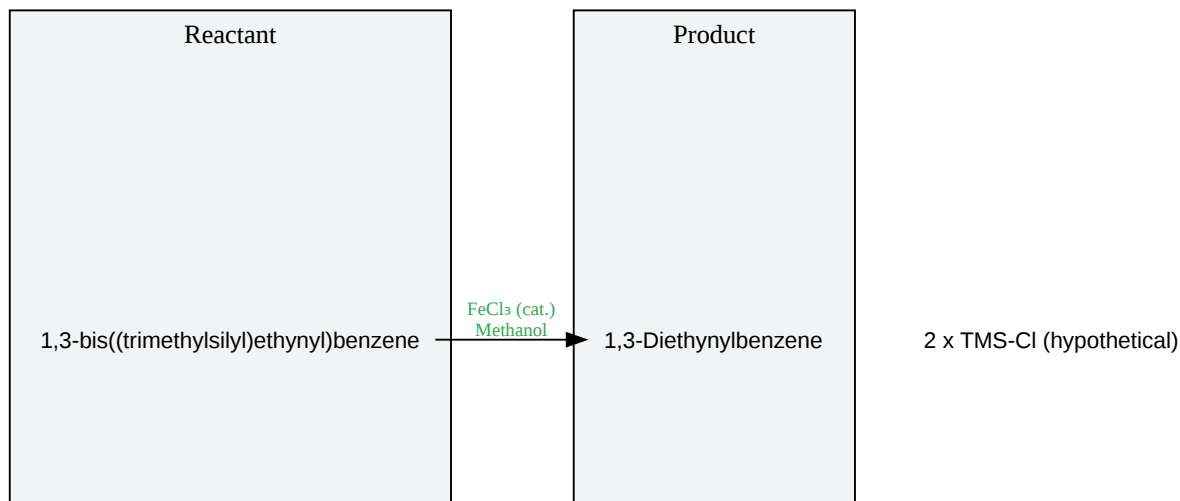
## Mandatory Visualization

The following diagrams illustrate the synthetic pathway for **1,3-diethynylbenzene**.



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Caption: Step 1: Double Sonogashira coupling reaction.



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Caption: Step 2: Deprotection of the silyl groups.

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